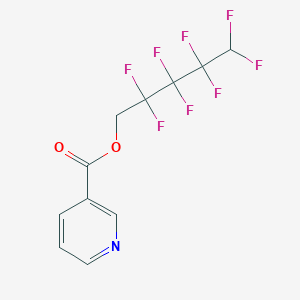

2,2,3,3,4,4,5,5-Octafluoropentyl nicotinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate” is a compound that contains 100 ppm MEHQ as an inhibitor . It’s used in various applications due to its unique properties .

Synthesis Analysis

The reversible addition–fragmentation chain transfer (RAFT) polymerization of “2,2,3,3,4,4,5,5-octafluoropentyl acrylate (OFPA)” has been studied . The process was carried out in the presence of different concentrations of S,S-dibenzyl carbonotrithioate as a chain transfer agent .Molecular Structure Analysis

The molecular formula of “2,2,3,3,4,4,5,5-octafluoropentyl acrylate” is C8H6F8O2 .Chemical Reactions Analysis

The RAFT polymerization of “2,2,3,3,4,4,5,5-octafluoropentyl acrylate (OFPA)” was investigated . Copolymers of acrylic acid and OFPA with different microstructure were synthesized by three methods: block copolymerization, copolymerization of acrylic acid and OFPA, and chemical modification of copolymer of tert-butyl acrylate and OFPA .Physical And Chemical Properties Analysis

The compound “2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate” has a refractive index of 1.358, a boiling point of 88 °C/40 mmHg, and a density of 1.432 g/mL at 25 °C .Applications De Recherche Scientifique

Structural and Functional Understanding of Nicotinic Acetylcholine Receptors

Research on nicotinic acetylcholine receptors, which are influenced by compounds like 2,2,3,3,4,4,5,5-octafluoropentyl nicotinate, sheds light on their structure and function in the brain. These receptors are crucial for understanding the effects of nicotine and are being explored for potential therapeutic applications in various medical diseases. The complex responses observed to nicotinic agonists are partly due to the conformational complexity of receptor subunits expressed in different brain areas (Heishman et al., 1997).

Characterization of Nicotinato Nutritional Supplements

Studies have utilized spectroscopic methods to characterize Cr(III) nicotinato nutritional supplements. The structural characterization of these complexes, which include nicotinato-bridged polymers of dihydroxido-bridged dinuclear Cr(III) cores, has implications for their use in complementary medicine. This research provides insights into the preparation and structural properties of these complexes (Pham et al., 2014).

Role in Cellular Energy Metabolism and Disease Modulation

Nicotinamide, a related compound, plays a significant role in cellular energy metabolism and influences oxidative stress. It modulates multiple pathways related to cellular survival and death and is considered a robust cytoprotectant in various disorders, including immune dysfunction and aging-related diseases. Understanding these pathways is essential for developing new therapeutic strategies (Maiese et al., 2009).

Inhibition and Modulation of Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors, influenced by nicotinamide and related compounds, are crucial for studying addiction and neurological diseases. These receptors are key in determining the pharmacological characteristics of neuronal nAChRs, and both alpha- and beta-subunits contribute to their sensitivity to agonists like nicotine (Luetje & Patrick, 1991).

Promoting Cell Survival and Differentiation in Stem Cells

Nicotinamide, closely related to nicotinic acid, has been shown to promote cell survival and differentiation in human pluripotent stem cells. It acts as a kinase inhibitor, affecting pathways like ROCK and casein kinase 1, and plays a significant role in cell survival after individualization. This highlights its potential in stem cell applications and disease treatments (Meng et al., 2018).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been used in the synthesis of nanocrystals , suggesting potential applications in materials science and nanotechnology.

Biochemical Pathways

The biochemical pathways affected by 2,2,3,3,4,4,5,5-Octafluoropentyl nicotinate are currently unknown . Given its potential role in nanocrystal synthesis , it may influence pathways related to material formation and structure. More research is required to identify the specific pathways and their downstream effects.

Result of Action

As a potential component in nanocrystal synthesis , it may contribute to the formation and properties of these structures.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2,3,3,4,4,5,5-Octafluoropentyl nicotinate Factors such as temperature, pH, and presence of other chemicals could potentially affect its reactivity and effectiveness

Propriétés

IUPAC Name |

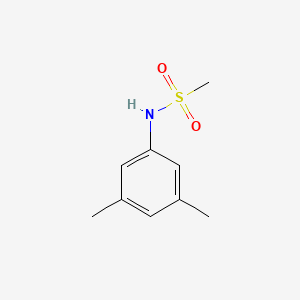

2,2,3,3,4,4,5,5-octafluoropentyl pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F8NO2/c12-8(13)10(16,17)11(18,19)9(14,15)5-22-7(21)6-2-1-3-20-4-6/h1-4,8H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSTYYBNEHHQPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F8NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,3,3,4,4,5,5-Octafluoropentyl nicotinate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2868187.png)

![3,4,5,6-tetrachloro-N-[2-(cyclopropylcarbamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B2868191.png)

![Benzyl N-[(2R)-1-chlorosulfonylpropan-2-yl]carbamate](/img/structure/B2868194.png)

![2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[cyano(thiophen-3-yl)methyl]acetamide](/img/structure/B2868198.png)

![(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2868199.png)

![3-[(1-Quinoxalin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2868205.png)

![6-((3,4-dichlorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2868206.png)

![5-[4-(3-Methoxypropoxy)piperidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2868209.png)

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2868210.png)